Boc-His(Tos)-OH.DCHA

Description

Significance of Histidine in Peptide Structure and Function

Histidine (His or H) is one of the 20 standard proteinogenic amino acids and is classified as an essential amino acid, meaning it cannot be synthesized de novo by humans and must be obtained through diet wikipedia.orgcreative-proteomics.comontosight.ailibretexts.org. Its unique characteristic is the imidazole (B134444) ring in its side chain, which possesses two nitrogen atoms. This imidazole moiety confers several crucial properties:

Catalytic Activity: With a pKa of approximately 6.0, the imidazole ring can readily accept or donate protons, allowing histidine residues to act as both general acids and bases in enzyme active sites wikipedia.orgcreative-proteomics.comontosight.ailibretexts.orgnih.govquora.com. This proton-shuttling capability is vital for many enzymatic reactions, such as those involving catalytic triads where histidine activates nucleophiles like serine or cysteine wikipedia.orgrsc.orgnih.govwikipedia.org.

Metal Ion Coordination: The nitrogen atoms in the imidazole ring are adept at coordinating with various metal ions, including zinc, copper, iron, and nickel wikipedia.orgcreative-proteomics.comontosight.airsc.orgnih.govresearchgate.net. This metal-binding capacity is essential for the structure and function of many metalloproteins, playing roles in catalysis, electron transfer, and structural stabilization.

Biochemical Roles: Beyond its structural and catalytic roles within proteins, histidine is a precursor for biologically active molecules like histamine (B1213489) and carnosine, and it is involved in various metabolic pathways wikipedia.orgcreative-proteomics.comrsc.orgnih.gov.

Fundamental Role of Protecting Groups in Selective Chemical Synthesis

The chemical synthesis of peptides, especially using solid-phase peptide synthesis (SPPS), relies heavily on the strategic use of protecting groups jocpr.comiris-biotech.debiosynth.comwikipedia.orgsbsgenetech.comrsc.orgthermofisher.com. Amino acids possess multiple reactive functional groups, including the α-amino group, the α-carboxyl group, and various side-chain functionalities. Without protection, these groups would readily react with each other or with reagents, leading to a complex mixture of undesired byproducts, polymerization, and low yields of the target peptide biosynth.comwikipedia.orgsbsgenetech.com.

Protecting groups serve to temporarily mask these reactive sites, allowing for controlled, stepwise addition of amino acids. Key objectives of protecting groups include:

Preventing Side Reactions: Blocking reactive amino and carboxyl termini, as well as reactive side chains, prevents self-coupling and unwanted modifications biosynth.comwikipedia.orgsbsgenetech.com.

Ensuring Regio- and Stereoselectivity: They direct reactions to the desired functional groups, maintaining the correct sequence and stereochemical integrity of the peptide chain jocpr.comsbsgenetech.com.

Facilitating Purification: The use of protecting groups often aids in the isolation and purification of intermediates and the final peptide product sbsgenetech.com.

A critical concept in this context is orthogonality . Orthogonal protecting groups are those that can be selectively removed under specific chemical conditions without affecting other protecting groups present in the molecule jocpr.comiris-biotech.debiosynth.comrsc.orgfiveable.menih.gov. This allows for precise control over the deprotection and coupling steps, enabling the synthesis of complex peptides. Common orthogonal strategies include the Fmoc/tBu (base-labile Fmoc for α-amino, acid-labile tBu for side chains) and Boc/Bn (acid-labile Boc for α-amino, acid-labile Bn for side chains) schemes iris-biotech.debiosynth.comwikipedia.orgnih.gov.

Overview of Boc-His(Tos)-OH.DCHA as a Specialized Histidine Derivative for Peptide Construction

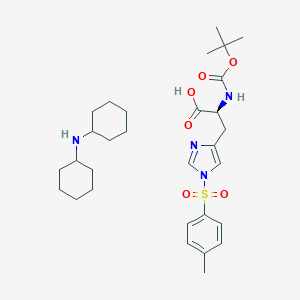

This compound is a specifically designed derivative of L-histidine for use in peptide synthesis, particularly within the Boc-based SPPS strategy guidechem.comchemimpex.comoup.compeptide.com. Its structure incorporates two key protecting groups and a salt form that enhance its utility:

Nα-Boc Protection: The tert-butoxycarbonyl (Boc) group is attached to the α-amino group of histidine. This is a standard temporary protecting group in peptide synthesis, readily removed by mild acidic conditions (e.g., trifluoroacetic acid, TFA) thermofisher.com.

Nτ-Tosyl Protection: The p-toluenesulfonyl (tosyl, Ts) group is attached to the Nτ nitrogen of the imidazole ring oup.compeptide.comscispace.comnih.govsigmaaldrich.com. This imidazole protection is crucial because the side chain's reactivity can interfere with peptide coupling and potentially lead to side reactions or racemization. The tosyl group offers several advantages:

Stability: It is stable under a range of reaction conditions encountered during peptide synthesis oup.comscispace.com.

Racemization Suppression: By lowering the basicity of the imidazole nucleus, the tosyl group helps suppress base-induced racemization, a common issue with histidine derivatives oup.comscispace.compsu.edu.

Mild Cleavage: While historically removed by harsh conditions like sodium in liquid ammonia (B1221849) or HF, the tosyl group can be effectively removed under milder conditions, such as treatment with carboxylic anhydrides (e.g., acetic anhydride) in the presence of pyridine (B92270) scispace.com. This milder cleavage is compatible with sensitive peptide chains.

Dicyclohexylammonium (B1228976) (DCHA) Salt: The dicyclohexylammonium salt form is employed to improve the physical properties of the amino acid derivative. DCHA salts are often crystalline, stable, and easier to handle and purify compared to the free acids chemimpex.comgoogle.com.

The combination of Boc and Tosyl protection provides an orthogonal system for histidine. The Boc group is removed by acid, while the tosyl group can be removed under different, often mildly acidic or basic, conditions, allowing for selective manipulation during synthesis oup.compeptide.comscispace.com. This derivative facilitates efficient coupling reactions and minimizes side products, leading to higher yields and purity in the synthesis of histidine-containing peptides chemimpex.comoup.com.

Data Tables

Table 1: Comparison of Histidine Imidazole Protecting Groups

| Protecting Group | Introduction Method | Stability & Key Features | Cleavage Conditions | Notes/Advantages | Disadvantages |

| Tosyl (Ts) | Tosyl chloride | Stable under various conditions; lowers imidazole basicity, suppresses racemization oup.comscispace.com. | Mild: carboxylic anhydrides (e.g., acetic anhydride (B1165640)/pyridine) scispace.com. Also strong base, Na/NH₃, HF scispace.com. | Easy introduction, good stability, reduces racemization oup.comscispace.com. | Some cleavage conditions can be harsh scispace.com. |

| Trityl (Trt) | Trityl chloride | Commonly used nih.govrsc.org. | Acidic conditions (e.g., TFA) nih.gov. | Widely used, acid-labile. | Can lead to racemization with preactivation time nih.gov. |

| 2,4-Dinitrophenyl (Dnp) | Dnp-Cl | Sensitive to nucleophiles psu.edugoogle.com. | Varies, often requires specific reagents. | Solubility can be low google.com. Sensitive to nucleophiles psu.edugoogle.com. | |

| Butoxymethyl (Bum) | Various reagents | TFA-labile nih.gov. | TFA nih.gov. | TFA-labile, suitable for Fmoc SPPS nih.gov. |

Table 2: Properties of this compound

| Property | Value | Source |

| Chemical Name | Nα-tert-butoxycarbonyl-Nτ-tosyl-L-histidine dicyclohexylammonium salt | chemimpex.com |

| CAS Number | 65057-34-3 | chemimpex.comlookchem.com |

| Molecular Formula | C₁₈H₂₃N₃O₆S · C₁₂H₂₃N | chemimpex.com |

| Molecular Weight | 590.8 g/mol | chemimpex.com |

| Appearance | White powder | chemimpex.comchemicalbook.com |

| Melting Point | 151 - 154 °C | chemimpex.com |

| Purity | ≥ 99 % (HPLC) | chemimpex.com |

| Optical Rotation | [α] D 20 = 26 ± 2 ° (C=1 en MeOH) | chemimpex.com |

| Storage Conditions | ≤ -15 °C | chemimpex.com |

Compound Name List

this compound

Histidine

Serine

Threonine

Cysteine

Arginine

Lysine

Aspartate

Glutamate

Tryptophan

Fmoc (9-fluorenylmethoxycarbonyl)

Boc (tert-butoxycarbonyl)

Tosyl (p-toluenesulfonyl)

Trityl (Trt)

Benzyloxymethyl (Bom)

2,4-Dinitrophenyl (Dnp)

Butoxymethyl (Bum)

Dicyclohexylamine (B1670486) (DCHA)

Histamine

Carnosine

Urocanic acid

3-methylhistidine

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6S.C12H23N/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23);11-13H,1-10H2/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRUVXUHYUOWJW-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215381 | |

| Record name | N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65057-34-3 | |

| Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65057-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065057343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Isolation Methodologies for Boc His Tos Oh.dcha and Its Derivatives

Synthetic Pathways for Boc-His(Tos)-OH Precursor

The synthesis of the free acid precursor, Boc-His(Tos)-OH, can be achieved through various routes, typically involving sequential protection steps.

One common strategy involves first protecting the alpha-amino group of L-histidine, often with the tert-butyloxycarbonyl (Boc) group, and then proceeding to tosylate the imidazole (B134444) nitrogen. For instance, L-histidine can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to afford Boc-L-histidine. Subsequently, the imidazole ring is tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base, such as pyridine (B92270) or triethylamine, in an appropriate solvent like chloroform (B151607) or acetonitrile (B52724) oup.comscispace.com. This approach directly targets the imidazole nitrogen after the alpha-amino group is secured.

Alternatively, the tosyl group can be introduced onto the imidazole nitrogen of histidine first, followed by the protection of the alpha-amino group. For example, histidine methyl ester can be reacted with tosyl chloride and a base to yield N-tosyl-L-histidine methyl ester. This intermediate can then be saponified to N-tosyl-L-histidine, which is subsequently protected with the Boc group using Boc anhydride (B1165640) oup.com. Another reported method involves reacting tert-butyl chloroformate with L-histidine imidazole ester, followed by tosylation with methylbenzenesulfonyl chloride to obtain the desired product . The choice of sequence often depends on the solubility of intermediates and the desired selectivity.

Direct Imidazole N-Acylation Approaches

Formation and Stabilization as the Dicyclohexylamine (B1670486) (DCHA) Salt

N-protected amino acids, particularly those with potentially unstable free acid forms or those that are difficult to crystallize, are often converted into their dicyclohexylammonium (B1228976) (DCHA) salts atamanchemicals.combachem.com. Dicyclohexylamine (DCHA) is a strong organic base that readily forms crystalline salts with a wide range of N-protected amino acids chemicalbook.comatamankimya.com. The formation of the DCHA salt serves multiple purposes: it enhances the compound's stability, facilitates handling, and often aids in purification through crystallization atamanchemicals.combachem.com. The salt is typically prepared by reacting the free Boc-His(Tos)-OH with an equimolar amount of dicyclohexylamine in a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether, leading to the precipitation of the less soluble DCHA salt atamanchemicals.combachem.comchemicalbook.com.

Advanced Purification Techniques for High-Purity Boc-His(Tos)-OH.DCHA

Achieving high purity is critical for its application in peptide synthesis. The DCHA salt form lends itself well to purification via recrystallization from appropriate solvent systems, such as ethyl acetate, ether, or mixtures thereof atamanchemicals.combachem.com. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are commonly used to assess and confirm the purity of the synthesized this compound, with typical purity specifications being ≥98% alfa-chemistry.comruifuchemical.comscbt.com. The process of liberating the free acid from the DCHA salt for subsequent use in peptide coupling reactions typically involves treatment with a weak acid like phosphoric acid or sulfuric acid in an organic solvent, followed by extraction bachem.compeptide.com.

Preparation of Stereo-Isomeric Forms (e.g., Boc-D-His(Tos)-OH.DCHA)

While the L-isomer is most commonly utilized in peptide synthesis, the D-stereoisomer, Boc-D-His(Tos)-OH.DCHA, is also synthesized for specific applications, such as the creation of peptidomimetics or for studying stereochemical effects in biological systems peptide.com. The synthesis of the D-isomer follows analogous pathways to the L-isomer but begins with D-histidine as the starting material, ensuring the correct stereochemistry is maintained throughout the protection and tosylation steps.

Protecting Group Chemistries and Orthogonality in Histidine Derivatization

The Nα-tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino function of amino acids in peptide synthesis. springernature.comnih.govtcichemicals.comresearchgate.netresearchgate.net Its popularity stems from its stability under a variety of reaction conditions and its facile removal under specific acidic conditions. tcichemicals.com

A defining characteristic of the Boc group is its susceptibility to cleavage by acids, a property known as acid-lability. wikipedia.orgamericanpeptidesociety.orgontosight.ai This allows for its selective removal without affecting other, more robust protecting groups that may be present in the peptide chain. The deprotection of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol. wikipedia.orguwec.edufishersci.co.uk The mechanism of deprotection involves the protonation of the Boc group, leading to the formation of a stable tertiary carbocation (the t-butyl cation) and subsequent release of the free amine. total-synthesis.com

The controlled nature of this deprotection is crucial for the stepwise elongation of a peptide chain. By using specific acidic conditions, the Boc group on the N-terminal amino acid can be removed, allowing for the coupling of the next Boc-protected amino acid in the sequence. This process is repeated until the desired peptide is assembled. It's noteworthy that the acid-lability of the Boc group allows for orthogonal protection strategies, where other protecting groups that are stable to acid but labile to other conditions (e.g., base or hydrogenation) can be used concurrently. arkat-usa.orgwikipedia.org

A potential complication during Boc deprotection is the reaction of the liberated t-butyl cation with nucleophilic amino acid residues, such as methionine or tryptophan. total-synthesis.comacsgcipr.org To prevent this unwanted side reaction, "scavengers" like anisole (B1667542) or thioanisole (B89551) are often added to the deprotection mixture to trap the t-butyl cation. wikipedia.org

Table 1: Common Reagents for Boc Deprotection

| Reagent | Typical Conditions | Reference(s) |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | wikipedia.orguwec.edu |

| Hydrogen Chloride (HCl) | 4 N in Dioxane or Methanol | wikipedia.orguwec.edu |

| Aluminum Chloride (AlCl₃) | For selective cleavage in the presence of other acid-labile groups | wikipedia.org |

| Trimethylsilyl Iodide (TMSI) | Followed by methanol, for substrates sensitive to harsh acids | wikipedia.org |

The introduction of the Boc group significantly alters the physicochemical properties of an amino acid. tcichemicals.comresearchgate.netuwec.edu By masking the polar amino group, the Boc group increases the hydrophobicity of the amino acid derivative. This enhanced lipophilicity generally improves the solubility of Boc-protected amino acids in organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). uwec.educhemimpex.com This increased solubility is advantageous for facilitating homogeneous reaction conditions during coupling reactions.

Furthermore, the Boc group, by protecting the α-amino group, prevents its participation in unwanted side reactions. ontosight.ai The carbamate (B1207046) linkage of the Boc group is generally unreactive towards most bases and nucleophiles, which ensures that the amino group remains protected during the peptide bond formation step. wikipedia.org This protection is essential for directing the acylation reaction to the desired α-amino group of the growing peptide chain, thereby preventing the formation of undesired byproducts and ensuring the integrity of the final peptide. researchgate.net The use of Boc-protected amino acids can also be beneficial in the synthesis of hydrophobic peptides. springernature.comnih.gov

Acid-Lability and Controlled Deprotection Conditions

The Nim-p-Toluenesulfonyl (Tos) Protecting Group for the Imidazole (B134444) Moiety

The imidazole side chain of histidine presents a unique challenge in peptide synthesis due to its basicity and nucleophilicity. ug.edu.plbiosynth.com Unprotected, the imidazole ring can interfere with coupling reactions and promote racemization. uwec.eduug.edu.pl The p-toluenesulfonyl (tosyl or Tos) group is a well-established protecting group for the imidazole nitrogen (Nim) of histidine, effectively mitigating these issues. uwec.eduug.edu.plbiosynth.compeptide.comrsc.org

The tosyl group is an electron-withdrawing group that is attached to one of the nitrogen atoms of the imidazole ring. This attachment can occur at either the π-nitrogen (Nπ) or the τ-nitrogen (Nτ) of the imidazole ring. uwec.edu The primary mechanism of protection involves reducing the electron density of the imidazole ring through the inductive and resonance effects of the sulfonyl group. This deactivation makes the imidazole ring less nucleophilic and less basic. ug.edu.plru.nl By diminishing the nucleophilicity of the imidazole nitrogen, the tosyl group prevents it from participating in undesirable side reactions, such as acylation, during peptide coupling steps. uwec.edu

While the tosyl group is stable under various reaction conditions, it can be selectively removed under specific, relatively mild conditions. ru.nl One notable method for the cleavage of the Nim-Tos group involves the use of 1-hydroxybenzotriazole (B26582) (HOBt). uwec.eduru.nlpeptide.com HOBt is often used as an additive in peptide coupling reactions to suppress racemization and improve coupling efficiency. However, it can also facilitate the removal of the Tos group from the histidine side chain. uwec.edupeptide.com This cleavage can sometimes be premature, leading to the exposure of the imidazole ring during subsequent synthesis steps. uwec.edu Therefore, when working with His(Tos)-containing peptides, the use of HOBt in coupling steps must be carefully considered. uwec.edu The removal of the tosyl group can also be achieved using carboxylic anhydrides in the presence of pyridine (B92270). ru.nl

A critical function of the Nim-Tos group is the suppression of the basicity of the imidazole ring. ug.edu.plru.nl The unprotected imidazole side chain of histidine can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This can lead to the formation of an optically inactive intermediate and result in racemization, the loss of stereochemical integrity at the α-carbon. uwec.eduug.edu.pl

By attaching the electron-withdrawing tosyl group to the imidazole nitrogen, the basicity of the ring is significantly reduced. biosynth.comru.nl This diminished basicity minimizes the risk of intramolecular proton abstraction and, consequently, suppresses racemization during the coupling of histidine residues. uwec.eduug.edu.pl This makes the Tos group a valuable tool for maintaining the chiral purity of peptides containing histidine.

Table 2: Comparison of Protecting Group Properties

| Protecting Group | Target Functionality | Key Features | Cleavage Conditions |

| Boc | α-Amino group | Acid-labile, enhances organic solubility | Strong acids (e.g., TFA, HCl) |

| Tos | Imidazole side chain of Histidine | Reduces basicity and nucleophilicity, suppresses racemization | HOBt, strong acids (e.g., HF), sodium in liquid ammonia (B1221849) |

Advanced Applications of Boc His Tos Oh.dcha in Peptide Synthesis Methodologies

Solution-Phase Peptide Synthesis Incorporating Boc-His(Tos)-OH.DCHA

Mixed Anhydride (B1165640) and Activated Ester Coupling Methodologies

Boc-His(Tos)-OH·DCHA is effectively employed in both mixed anhydride and activated ester coupling methodologies, which are standard techniques for forming peptide bonds.

In the mixed anhydride method , the carboxylic acid of Boc-His(Tos)-OH·DCHA is reacted with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a base (like N-methylmorpholine or triethylamine) to form a mixed anhydride. This activated species then readily reacts with the free amino group of another amino acid or peptide fragment to form a peptide bond mdpi.comekb.eggoogle.comresearchgate.net. The tosyl protection on histidine ensures that the imidazole (B134444) nitrogen does not interfere with the activation or coupling process.

Contribution to the Synthesis of Biologically Active Peptides and Analogs

The incorporation of Boc-His(Tos)-OH·DCHA is instrumental in the synthesis of numerous biologically active peptides and their analogs, including nucleopeptides and growth factor fragments. Histidine residues are critical for the function of many peptides, participating in catalytic activity, metal binding, and proton transfer.

Nucleopeptides: These are hybrid molecules combining peptide and nucleic acid functionalities. The synthesis of nucleopeptides often involves complex coupling steps where robust protection of amino acid side chains is paramount. Boc-His(Tos)-OH·DCHA provides the necessary protection for histidine, allowing for its incorporation into nucleopeptide sequences without compromising the integrity of either the peptide or nucleic acid components umich.edu. The tosyl group's stability during oligonucleotide assembly steps and its selective removal are key advantages.

Growth Factor Fragments: Many growth factors, such as epidermal growth factor (EGF) or fibroblast growth factor (FGF), contain histidine residues essential for their biological activity. Synthesizing fragments of these growth factors allows for structure-activity relationship studies and the development of therapeutic agents. Boc-His(Tos)-OH·DCHA has been utilized in the synthesis of such fragments, ensuring that the histidine residues are properly protected during the assembly process and can be deprotected under mild conditions post-synthesis mdpi.comgoogle.com. For instance, the synthesis of thymosin fragments has involved histidine derivatives, highlighting the role of protected histidine in generating biologically relevant peptide structures medchemexpress.com.

Other Biologically Active Peptides: The compound also contributes to the synthesis of various other bioactive peptides where histidine plays a crucial role. For example, in the synthesis of alkaloids like haploscleridamine (B529764) and villagorgin A, tosyl-protected histidine derivatives have been employed as key intermediates, demonstrating their utility beyond standard peptide chains rsc.org. The tosyl group's ability to be removed under reducing conditions or with strong acids is often leveraged in these complex syntheses.

The specific data on yield and efficiency for Boc-His(Tos)-OH·DCHA in these applications can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions employed. However, its consistent performance in minimizing racemization and side reactions makes it a preferred choice for challenging histidine-containing peptide syntheses.

Mechanistic Insights and Stereochemical Control in Histidine Coupling Mediated by Boc His Tos Oh.dcha

Mitigation of Racemization during Histidine Acylation Steps

Histidine residues are particularly susceptible to racemization during peptide coupling reactions. This epimerization often occurs through the formation of an oxazolone (B7731731) intermediate, facilitated by the basicity of the imidazole (B134444) ring, which can abstract the α-proton peptide.comresearchgate.netcore.ac.uk. The presence of a tosyl group on the Nπ position of the imidazole ring in Boc-His(Tos)-OH.DCHA significantly reduces the basicity and nucleophilicity of the imidazole nitrogen. This modification sterically hinders and electronically deactivates the imidazole ring, thereby suppressing the proton abstraction that leads to racemization rsc.orguminho.ptoup.compeptide.combioline.org.br.

Research indicates that tosyl protection, compared to other imidazole protecting groups like benzyl, offers advantages such as enhanced solubility of peptide derivatives and suppression of racemization during coupling reactions oup.com. Furthermore, the tosyl group is removable under mild conditions, making it a practical choice for SPPS oup.com. Studies have demonstrated that Nπ-tosyl protection can completely eliminate side-chain-induced racemization during the activation of histidine derivatives rsc.org. The dicyclohexylammonium (B1228976) (DCHA) salt form of Boc-His(Tos)-OH also contributes to improved handling and solubility properties umich.edupageplace.depeptide.com.

Investigation of Side Reactions Associated with this compound in Peptide Synthesis

While this compound is designed to minimize side reactions, its use is not entirely devoid of potential issues. Understanding these reactions is crucial for optimizing synthesis protocols.

Implications of tert-Butyl Cation Formation during Boc Deprotection and Scavenger Strategies

The Boc protecting group is typically removed using trifluoroacetic acid (TFA). This process generates tert-butyl cations, which are electrophilic and can alkylate sensitive nucleophilic side chains of other amino acids present in the growing peptide chain, such as cysteine, methionine, tryptophan, serine, and tyrosine acs.orgorganic-chemistry.orggoogle.com. While the tosyl group on histidine is relatively stable to mild acidic conditions, the Boc group's cleavage can still pose a risk if other acid-labile protecting groups are present.

To mitigate the alkylation by tert-butyl cations, scavengers are added to the TFA cleavage mixture. These scavengers, such as triisopropylsilane (B1312306) (TIS), anisole (B1667542), thioanisole (B89551), or water, act as nucleophiles to trap the released cations, preventing them from reacting with the peptide acs.orggoogle.comresearchgate.net. The choice and concentration of scavengers are critical for preventing side reactions without compromising the desired deprotection.

Analysis of Imidazole-to-α-Amino Transfer (Glycine Insertion)

A specific side reaction associated with the use of Nα-Boc-Nπ-tosyl-L-histidine (Boc-His(Tos)) in solid-phase peptide synthesis involves the insertion of extra glycine (B1666218) residues into the peptide chain. This occurs when the tosyl group on the imidazole nitrogen is partially or fully cleaved by an activating agent, such as 1-hydroxybenzotriazole (B26582) (HOBt) nih.gov. The free imidazole ring can then react with a Boc-amino acid, like Boc-Gly, incorporating it into the imidazole ring and the alpha-amino function. Subsequently, this incorporated Boc-Gly can be transferred to the alpha-amino group of the peptide chain after Boc deprotection, leading to the addition of an extra glycine residue nih.gov.

This phenomenon was observed primarily with Boc-Gly coupling. Using a more stable imidazole protecting group, such as a dinitrophenyl (DNP) group, can circumvent this issue nih.gov. Additionally, it has been noted that HOBt can cleave the tosyl protecting group, suggesting that Boc-His(Tos)-OH should ideally be activated without added HOBt peptide.com.

Other Undesired Modifications and Their Prevention

Other potential side reactions, though less directly linked to the specific tosyl protection of histidine, can occur during peptide synthesis and should be considered:

O-Acylation: The hydroxyl groups of serine, threonine, and tyrosine can be acylated during coupling reactions with active esters. This is particularly pronounced in histidine-containing peptides and can be prevented by additives like 2,4-dinitrophenol (B41442) or pentachlorophenol (B1679276) nih.govnih.gov.

Diketopiperazine Formation: This occurs at the dipeptide stage, especially with proline, and can be suppressed by in situ neutralization protocols or by using sterically bulky resins peptide.com.

Aspartimide Formation: Prevalent in Asp-Gly, Asp-Ala, or Asp-Ser sequences, this can be minimized by using specific resin linkers or blocking groups on the preceding amino acid peptide.com.

Cysteine Modifications: Cysteine residues are prone to various side reactions, including S-alkylation and oxidation. The use of appropriate scavengers during cleavage and specific protecting groups like trityl (Trt) can help prevent these acs.orgsigmaaldrich.com.

Comparative Academic Studies with Alternative Histidine Derivatives in Peptide Synthesis

Comparison with Boc-His(Bom)-OH

Boc-His(Bom)-OH utilizes the benzyloxymethyl (Bom) group for protection of the histidine imidazole (B134444) ring. Academic studies indicate that the Bom group is highly effective in suppressing racemization, making Boc-His(Bom)-OH invaluable when dealing with sequences where histidine racemization is a significant concern peptide.compeptide.com. The Bom group is described as being very effective in suppressing racemization and is removed under mild acidolysis conditions or by TFA nih.govresearchgate.net. However, Boc-His(Bom)-OH is generally more difficult and costly to prepare compared to other histidine derivatives, which limits its widespread use in general peptide synthesis peptide.compeptide.com.

In contrast, Boc-His(Tos)-OH.DCHA employs the tosyl (Tos) group. While the Tosyl group provides good racemization control, it is generally considered less potent in this regard compared to the Bom group peptide.com. The Tosyl group's utility is often noted for shorter peptides or when introducing histidine residues near the N-terminus peptide.compeptide.com. A key characteristic of the Tosyl group is its susceptibility to cleavage by 2-hydroxybenzotriazole (HOBt), which is frequently added to coupling reactions to reduce racemization. This means that Boc-His(Tos)-OH should ideally be activated without added HOBt to prevent premature deprotection of the imidazole ring peptide.compeptide.com.

Table 1: Comparison of this compound and Boc-His(Bom)-OH

| Feature | This compound | Boc-His(Bom)-OH |

| Nτ Protecting Group | Tosyl (p-toluenesulfonyl) | Benzyloxymethyl (Bom) |

| Racemization Control | Good; can be aided by HOBt in coupling peptide.com | Very effective; invaluable for significant racemization peptide.compeptide.com |

| Stability | Generally stable under coupling conditions peptide.com | Stable under coupling conditions peptide.com |

| Cleavage Conditions | Mild acid conditions; susceptible to HOBt cleavage peptide.com | Mild acidolysis; TFA-labile nih.govresearchgate.net |

| Cost/Availability | Generally available | More difficult/costly to prepare; less common peptide.compeptide.com |

| Typical Application | Short peptides, N-terminal histidine peptide.compeptide.com | Sequences with high racemization risk peptide.compeptide.com |

Comparison with Boc-His(Dnp)-OH

Boc-His(Dnp)-OH utilizes the 2,4-dinitrophenyl (Dnp) group for imidazole protection peptide.com. A significant advantage of the Dnp group is its high stability, rendering it resistant to most reaction and cleavage conditions encountered during peptide synthesis peptide.compeptide.com. This stability makes Boc-His(Dnp)-OH particularly useful for the synthesis of larger peptides or for preparing protected peptide fragments that will be coupled later peptide.compeptide.com. The Dnp group is typically removed prior to the final cleavage of the peptide from the solid support, often through thiolysis reactions under mild conditions peptide.compeptide.comresearchgate.net. While specific comparative data on racemization control versus Tosyl is less detailed in the literature, side-chain protection generally contributes to reducing racemization peptide.com.

Compared to this compound, the Tosyl group offers less robustness against various reaction conditions and is susceptible to cleavage by HOBt peptide.compeptide.com. Consequently, Boc-His(Dnp)-OH is favored when maximum protecting group stability is required throughout a multi-step synthesis, whereas this compound is more suited for less demanding applications or shorter sequences peptide.compeptide.com.

Table 2: Comparison of this compound and Boc-His(Dnp)-OH

| Feature | This compound | Boc-His(Dnp)-OH |

| Nτ Protecting Group | Tosyl (p-toluenesulfonyl) | 2,4-Dinitrophenyl (Dnp) |

| Racemization Control | Good peptide.com | Implied to reduce racemization peptide.com |

| Stability | Generally stable; sensitive to HOBt peptide.compeptide.com | Stable to most reaction and cleavage conditions peptide.compeptide.com |

| Cleavage Conditions | Mild acid conditions; susceptible to HOBt cleavage peptide.com | Typically removed prior to final cleavage; Thiolysis peptide.compeptide.comresearchgate.net |

| Typical Application | Short peptides, N-terminal histidine peptide.compeptide.com | Larger peptides, fragment coupling peptide.compeptide.com |

Comparison with Boc-His(Boc)-OH.DCHA

Boc-His(Boc)-OH.DCHA features a second tert-butyloxycarbonyl (Boc) group protecting the imidazole ring peptide.com. A critical distinction is that this side-chain Boc group is labile and is cleaved simultaneously with the N-terminal Boc group during standard trifluoroacetic acid (TFA) deprotection steps peptide.comsigmaaldrich.com. This characteristic severely limits its utility to the preparation of very short peptides or for introducing a histidine residue exclusively at the N-terminus of a peptide chain. In these scenarios, the simultaneous deprotection is acceptable peptide.compeptide.comsigmaaldrich.com.

In contrast, this compound offers a more robust protection strategy. The Tosyl group is stable to the conditions used for Boc deprotection, allowing it to remain intact throughout multiple coupling and deprotection cycles peptide.com. This makes this compound suitable for incorporating histidine residues at internal positions within longer peptide sequences where sustained imidazole protection is necessary peptide.compeptide.com.

Table 3: Comparison of this compound and Boc-His(Boc)-OH.DCHA

| Feature | This compound | Boc-His(Boc)-OH.DCHA |

| Nτ Protecting Group | Tosyl (p-toluenesulfonyl) | Boc (tert-butyloxycarbonyl) |

| Racemization Control | Good peptide.com | Limited benefit due to lability peptide.compeptide.com |

| Stability | Stable through multiple Boc deprotection cycles | Unstable; cleaved with N-α-Boc during TFA treatment peptide.comsigmaaldrich.com |

| Cleavage Conditions | Mild acid conditions; susceptible to HOBt cleavage peptide.com | Simultaneously removed with N-α-Boc by TFA peptide.comsigmaaldrich.com |

| Typical Application | Longer peptides, internal histidine residues peptide.compeptide.com | Very short peptides, N-terminal histidine peptide.compeptide.comsigmaaldrich.com |

Comparison with Boc-His(Trt)-OH

Boc-His(Trt)-OH, which uses the trityl (Trt) group for imidazole protection, is another widely employed derivative peptide.comnih.govresearchgate.netresearchgate.net. Trityl groups are known for their acid lability and are generally stable under standard peptide coupling conditions peptide.com. Academic studies highlight that trityl-based protecting groups, including Trt, are highly effective in preserving the chiral integrity of histidine and significantly suppressing racemization during peptide synthesis peptide.comnih.govresearchgate.net. Fmoc-His(Trt)-OH is commonly used in Fmoc SPPS, and similar principles apply to its use in Boc chemistry. The Trt group is typically removed during the final cleavage step using strong acidic conditions, such as 90-95% TFA peptide.comiris-biotech.de.

While this compound also offers good racemization control and is acid-labile, the Trt group is often considered superior for maximum racemization suppression peptide.comnih.govresearchgate.net. The Tosyl group's sensitivity to HOBt can be a limitation compared to the Trt group's stability during coupling peptide.compeptide.com. Therefore, Boc-His(Trt)-OH is frequently the preferred choice when the highest degree of chiral integrity for histidine is paramount nih.gov.

Table 4: Comparison of this compound and Boc-His(Trt)-OH

| Feature | This compound | Boc-His(Trt)-OH |

| Nτ Protecting Group | Tosyl (p-toluenesulfonyl) | Trityl (Triphenylmethyl) |

| Racemization Control | Good peptide.com | Very effective; preserves chiral integrity peptide.comnih.govresearchgate.net |

| Stability | Good; sensitive to HOBt peptide.compeptide.com | Good; stable under coupling conditions peptide.comnih.gov |

| Cleavage Conditions | Mild acid conditions; susceptible to HOBt cleavage peptide.com | Acid-labile; typically removed with 90-95% TFA peptide.comiris-biotech.de |

| Typical Application | Short peptides, N-terminal histidine peptide.compeptide.com | General use; high racemization risk sequences peptide.comnih.gov |

Evaluation Against Unprotected Histidine Approaches

The use of unprotected histidine in peptide synthesis presents significant challenges. The free N-pi nitrogen atom within the imidazole ring acts as a catalyst, promoting the epimerization of the activated amino acid during peptide bond formation. This catalytic activity leads to substantial racemization, compromising the chiral purity of the final peptide product peptide.com. Furthermore, unprotected histidine side chains are susceptible to various side reactions, such as acylation, which can further reduce yields and complicate purification peptide.com.

Table 5: Comparison of this compound and Unprotected Histidine

| Feature | This compound | Unprotected Histidine |

| Imidazole Protection | Nτ-Tosyl | None |

| Racemization | Significantly suppressed peptide.com | Highly prone to racemization peptide.com |

| Side Reactions | Prevented by protection peptide.com | Prone to side-chain acylation and other reactions peptide.com |

| Peptide Purity/Yield | Improved due to reduced side reactions and racemization | Compromised by side reactions and racemization peptide.com |

Comparative Analysis of Protecting Group Stability, Racemization Control, and Cleavage Kinetics

The selection of an appropriate histidine side-chain protecting group for Boc SPPS involves a careful balance of stability, racemization suppression, and ease of removal.

Protecting Group Stability: The Tosyl group in this compound exhibits good stability under typical Boc coupling conditions but is notably sensitive to cleavage by HOBt, a common coupling additive peptide.compeptide.com. The Bom group is generally stable peptide.com, while the Dnp group demonstrates superior stability, resisting most reaction and cleavage conditions peptide.compeptide.com. The side-chain Boc group is inherently unstable and is removed concurrently with the N-terminal Boc group by TFA peptide.comsigmaaldrich.com. The Trt group is acid-labile but stable during coupling peptide.comnih.gov.

Racemization Control: While all side-chain protecting groups aim to reduce racemization, the Bom and Trt groups are frequently cited as being highly effective in preserving histidine's chiral integrity peptide.comnih.govresearchgate.net. The Tosyl group provides good racemization control, often enhanced by additives like HOBt peptide.com. The Dnp group also contributes to reducing racemization peptide.com. The side-chain Boc group offers minimal benefit due to its rapid lability peptide.compeptide.com.

Cleavage Kinetics: The Tosyl group is cleaved under mild acidic conditions, with HOBt also capable of cleaving it peptide.com. The Bom group is TFA-labile and removed by mild acidolysis nih.govresearchgate.net. The Dnp group is typically removed before final cleavage or via thiolysis peptide.compeptide.comresearchgate.net. The side-chain Boc is removed simultaneously with the N-terminal Boc by TFA peptide.comsigmaaldrich.com. The Trt group is removed by strong acidic conditions, typically 90-95% TFA peptide.comiris-biotech.de.

Table 6: Comparative Analysis of Histidine Protecting Groups in Boc SPPS

| Feature | This compound | Boc-His(Bom)-OH | Boc-His(Dnp)-OH | Boc-His(Boc)-OH.DCHA | Boc-His(Trt)-OH |

| Nτ Protecting Group | Tosyl | Bom | Dnp | Boc | Trt |

| Stability | Good; sensitive to HOBt peptide.compeptide.com | Good peptide.com | Very good; stable to most conditions peptide.compeptide.com | Poor; cleaved with N-α-Boc peptide.comsigmaaldrich.com | Good; stable under coupling conditions peptide.comnih.gov |

| Racemization Control | Good peptide.com | Very effective peptide.compeptide.com | Good peptide.com | Limited peptide.compeptide.com | Very effective peptide.comnih.govresearchgate.net |

| Cleavage Conditions | Mild acid; HOBt peptide.com | Mild acidolysis; TFA-labile nih.govresearchgate.net | Prior to final cleavage; Thiolysis peptide.compeptide.comresearchgate.net | TFA (simultaneous with N-α-Boc) peptide.comsigmaaldrich.com | 90-95% TFA peptide.comiris-biotech.de |

| Typical Application | Short peptides, N-term His peptide.compeptide.com | High racemization risk sequences peptide.compeptide.com | Longer peptides, fragments peptide.compeptide.com | Very short peptides, N-term His peptide.compeptide.comsigmaaldrich.com | General use, high racemization risk sequences peptide.comnih.gov |

Broader Academic Research Applications and Future Directions for Boc His Tos Oh.dcha Chemistry

Synthetic Utility in Drug Discovery and Molecular Probe Design

The precise structural features of Boc-His(Tos)-OH·DCHA make it an indispensable tool in the creation of novel therapeutic agents and molecular probes. Its protected nature allows for controlled incorporation into complex molecular architectures, enabling the development of compounds with tailored biological activities.

Development of Peptido-mimetics and Non-Peptidic Scaffolds

This protected histidine derivative is instrumental in the synthesis of peptidomimetics and non-peptidic scaffolds. These molecules are designed to mimic the biological functions of natural peptides but often possess enhanced stability, bioavailability, and target affinity. The tosyl group on the imidazole (B134444) ring effectively protects it from unwanted reactions during peptide coupling and other synthetic steps, ensuring regioselective functionalization and the construction of diverse molecular frameworks crucial for drug discovery.

Engineering of Specific Biological Target Modulators

Boc-His(Tos)-OH·DCHA is utilized to engineer molecules that modulate specific biological targets, such as enzymes and receptors. The histidine residue's inherent catalytic and binding roles in biological systems are leveraged by controlled modification. For instance, studies have indicated that histidine derivatives can serve as potent enzyme inhibitors, contributing to the development of therapeutics for various diseases.

Applications in Bioconjugation Strategies and Bio-functionalization

The compound plays a role in bioconjugation strategies, where it is used to link biomolecules or functionalize biological entities. The protected histidine can be selectively incorporated into larger structures, which are then employed for targeted drug delivery, diagnostic imaging, or the creation of novel biomaterials. Its controlled introduction into complex molecular systems is key for these applications.

Role in the Preparation of Advanced Materials and Chemical Reagents

Beyond its use in peptide synthesis, Boc-His(Tos)-OH·DCHA serves as a precursor for specialized chemical reagents and in the development of advanced materials. The unique properties imparted by the Boc and tosyl protecting groups, combined with the inherent functionality of histidine, make it a versatile starting material for novel chemical entities with potential applications in materials science or as catalysts in specific chemical reactions.

Integration into Combinatorial Peptide Library Synthesis

Boc-His(Tos)-OH·DCHA is a valuable component in the synthesis of combinatorial peptide libraries, which are essential for high-throughput screening in drug discovery. The tosyl protection on histidine is particularly beneficial in solid-phase peptide synthesis (SPPS) for preventing racemization and side reactions involving the imidazole ring during iterative coupling steps. Research has historically explored tosyl-protected histidine derivatives as key starting materials for peptide synthesis.

Emerging Methodological Advancements in Histidine Protection and Deprotection Strategies

The development of efficient and selective protection and deprotection strategies for amino acids, especially those with reactive side chains like histidine, is an ongoing area of research. The tosyl group is one of several protecting groups utilized for the histidine imidazole nitrogen, offering stability under various synthetic conditions. Current research efforts focus on refining these methods to achieve easier introduction, greater stability during synthesis, and milder removal conditions to minimize damage to sensitive functional groups. Advancements in histidine protection, including the exploration of novel imidazole protecting groups, continue to enhance the efficiency and scope of peptide synthesis.

Compound List:

Theoretical and Computational Investigations of Protecting Group Efficacy and Reaction Mechanisms

The intricate nature of amino acid protection and activation in peptide synthesis necessitates a deep understanding of the underlying chemical principles. Theoretical and computational investigations play a crucial role in elucidating the behavior of protected amino acids like Boc-His(Tos)-OH.DCHA, offering insights into the efficacy of its protecting groups and the mechanisms of reactions it participates in.

Density Functional Theory (DFT) is a powerful computational tool employed to calculate the energy profiles and electronic structures of molecules, providing a foundational understanding of chemical processes . Such studies can explore the stability of the tert-butoxycarbonyl (Boc) and tosyl (Tos) protecting groups under various conditions, predicting their susceptibility to cleavage or rearrangement. For instance, research into histidine derivatives has utilized DFT to analyze conformational spaces and properties of related analogs, which can inform the behavior of this compound mdpi.com.

The tosyl group, known for its electron-withdrawing properties, can influence the nucleophilicity of the imidazole nitrogen in histidine. Computational modeling can quantify these electronic effects, predicting how the tosyl group modulates the reactivity of the imidazole ring during synthetic transformations rsc.org. Understanding these electronic influences is vital for predicting reaction outcomes and designing efficient synthetic strategies. Furthermore, computational methods can help elucidate reaction mechanisms, such as the potential for side reactions or the precise pathways involved in coupling or deprotection steps, thereby informing the optimization of synthetic protocols. The choice of solvent and reagents, for example, has been shown to have a "remarkable effect" on the yield and purity of protected amino acid derivatives, a phenomenon that can be better understood and predicted through computational analysis researchgate.net.

Considerations for Scalability and Process Optimization in Research Synthesis

The transition of a synthetic procedure from a laboratory bench scale to larger research synthesis scales requires meticulous optimization to ensure reproducibility, efficiency, and cost-effectiveness. This compound has been the subject of such optimization efforts, particularly in the context of Boc-based solid-phase peptide synthesis (Boc-SPPS).

A significant advancement in the synthesis of this compound involved extensive optimization to achieve reproducible reaction rates and improved yields at scales up to 400 mmol google.com. Early methods, such as those employing sodium hydride (NaH), often suffered from variable reaction rates, lower yields, and required extensive purification steps like column chromatography, making them impractical for larger-scale research synthesis google.com.

The conversion of the free acid to its dicyclohexylamine (DCHA) salt has proven to be a critical step in process optimization. The DCHA salt not only provides a stable and highly pure isolated product but also significantly aids in purification through crystallization google.com. This approach has demonstrated markedly improved yields and purity compared to older methods. For instance, one optimized process using the DCHA salt achieved yields of 62-66% with purity exceeding 95%, a substantial improvement over the 30-47% yields and 80-90% purity obtained with the NaH process, which necessitated chromatographic purification google.com.

Specific optimization strategies have also focused on reaction conditions. For N-alkylation reactions involving Nα-Boc-Nτ-tosyl-L-histidine, conditions utilizing tetrahydrofuran (B95107) (THF) as a solvent, potassium tert-butoxide (KOtBu) as a hindered base, and methyl iodide as the alkyl halide have been found effective google.com. Furthermore, the choice of quenching agent has been identified as a key factor for yield improvement; employing ammonium (B1175870) sulfate (B86663) solutions, for example, led to a 15-30% increase in isolated yields compared to using sodium bisulfate google.com. In the context of Boc-SPPS, it has been noted that Boc-His(Tos)-OH should be activated without the addition of HOBt, a specific optimization detail for its use in peptide coupling peptide.com.

The successful scale-up and optimization of this compound synthesis underscore the importance of salt formation for isolation and purification, careful selection of reagents and reaction conditions, and a thorough understanding of the protecting group's behavior within the broader synthetic strategy.

Q & A

Q. What is the role of the Tosyl (Tos) and tert-butoxycarbonyl (Boc) protecting groups in Boc-His(Tos)-OH.DCHA during peptide synthesis?

The Tos group protects the imidazole side chain of histidine from undesired side reactions during solid-phase peptide synthesis (SPPS), while the Boc group safeguards the α-amino group. The DCHA (dicyclohexylamine) counterion enhances solubility in organic solvents, facilitating coupling reactions. Researchers must validate complete deprotection post-synthesis using analytical techniques like HPLC or mass spectrometry to ensure peptide integrity .

Q. Which analytical methods are recommended for characterizing this compound and its derivatives?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and purity by analyzing proton environments (e.g., δ 1.4 ppm for Boc methyl groups).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% by TLC) and monitors reaction progress.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 522.69). Cross-referencing data with literature values ensures accuracy .

Q. How should this compound be stored to maintain stability?

Store at -20°C in airtight, moisture-free containers. Avoid prolonged exposure to light or ambient temperature, which can hydrolyze the Boc group. Conduct stability studies using TLC or HPLC to detect degradation products (e.g., free histidine or Tos-OH). Refer to safety protocols for handling hygroscopic amines like DCHA .

Advanced Research Questions

Q. How can researchers resolve low coupling efficiency of this compound in SPPS?

Low coupling efficiency may arise from:

- Incomplete deprotection : Verify Boc removal with TFA (trifluoroacetic acid) via FT-IR (loss of carbonyl peaks at ~1680 cm⁻¹).

- Solubility issues : Optimize solvent systems (e.g., DMF with 0.1% HOBt) to enhance reagent dispersion.

- Steric hindrance : Use coupling agents like HATU or PyBOP for bulky residues. Document reaction parameters (temperature, molar ratios) systematically to identify failure points .

Q. What strategies are effective for reconciling contradictory spectroscopic data during this compound characterization?

Contradictions (e.g., NMR splitting patterns vs. expected symmetry) require:

- Cross-validation : Combine NMR, MS, and X-ray crystallography (if crystalline).

- Dynamic effects analysis : Assess temperature-dependent NMR to identify conformational flexibility.

- Literature benchmarking : Compare with reported data for Boc-protected histidine analogs (e.g., δ 7.1–7.3 ppm for Tos aromatic protons) .

Q. How can researchers design experiments to compare the Tosyl group’s efficacy with alternative histidine-protecting groups (e.g., Trt, Dnp)?

Adopt a systematic framework :

- PICO criteria :

- Population : Histidine-containing peptide sequences.

- Intervention : Tos vs. Trt/Dnp protection.

- Comparison : Coupling efficiency, deprotection kinetics.

- Outcome : Purity (HPLC), yield (gravimetric analysis).

Methodological Considerations

Q. How should researchers address reproducibility challenges in this compound-based syntheses?

Q. What experimental design principles minimize side reactions when using this compound in complex peptide assemblies?

- Orthogonal protection : Pair Boc/Tos with Fmoc-based strategies for sequential deprotection.

- Kinetic monitoring : Use real-time FT-IR to track coupling efficiency.

- Mild cleavage conditions : Avoid excessive TFA exposure to prevent histidine racemization. Reference peptide synthesis manuals (e.g., Novabiochem® Technical Guides) for troubleshooting .

Data Analysis and Reporting

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 522.69 g/mol | |

| Storage Temperature | -20°C (desiccated) | |

| Solubility | DMF, DCM, NMP (>50 mg/mL) | |

| Purity Threshold | ≥98% (HPLC) |

Ethical and Compliance Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.